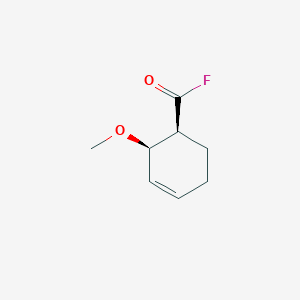
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the family of cyclohexene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been used as a reagent for the synthesis of complex organic molecules. In materials science, it has been utilized as a building block for the preparation of functional materials, such as polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) may have various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antimicrobial and antifungal properties. Furthermore, it has been found to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is its versatility in various applications, including medicinal chemistry, organic synthesis, and materials science. It is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain applications.
Orientations Futures
There are several future directions for the research on 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One of the potential directions is to further investigate its mechanism of action and identify its molecular targets in various biological processes. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water, which may expand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) involves the reaction between cyclohexene and carbonyl fluoride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction mechanism, which involves the formation of a cyclic intermediate followed by the elimination of hydrogen fluoride. The resulting product is a colorless liquid with a boiling point of 102-103°C.
Propriétés
Numéro CAS |
159415-28-8 |
|---|---|
Nom du produit |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) |
Formule moléculaire |
C8H11FO2 |
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C8H11FO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
ORXPTVUQRFJZPK-NKWVEPMBSA-N |
SMILES isomérique |
CO[C@@H]1C=CCC[C@@H]1C(=O)F |
SMILES |
COC1C=CCCC1C(=O)F |
SMILES canonique |
COC1C=CCCC1C(=O)F |
Synonymes |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



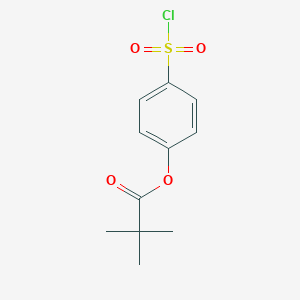
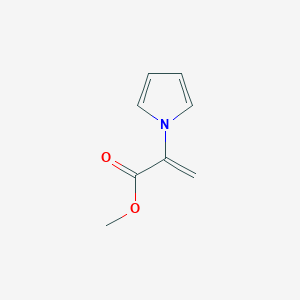
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
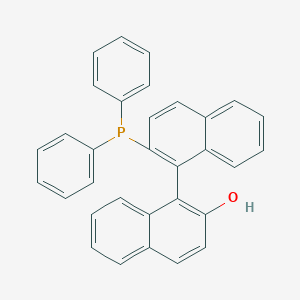
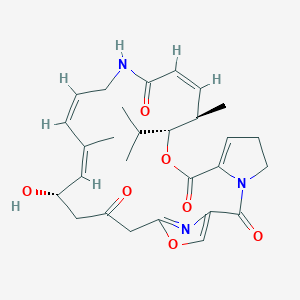
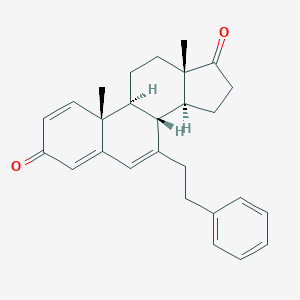
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
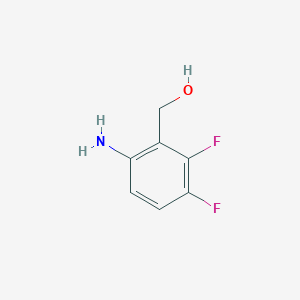
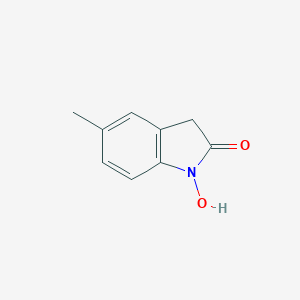
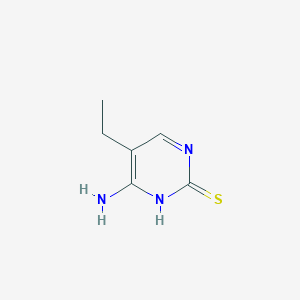

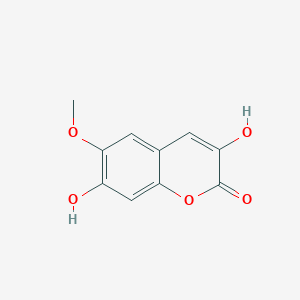
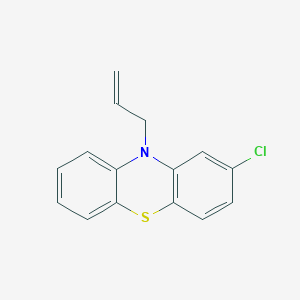
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)